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molecular formula C11H11ClN2OS B8395589 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazol-5-amine

4-(5-Chloro-2-methoxyphenyl)-2-methylthiazol-5-amine

Cat. No. B8395589
M. Wt: 254.74 g/mol
InChI Key: QNOYRQCCKUGXOW-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

TFA (4.0 mL) was added to a solution of tert-butyl 4-(5-chloro-2-methoxyphenyl)-2-methylthiazol-5-ylcarbamate (315 mg, 0.89 mmol) in DCM (10 mL) and water (3 drops). The reaction mixture was stirred for 1.5 hours at room temperature, then evaporated to dryness to give 215 mg (95%) of 4-(5-chloro-2-methoxyphenyl)-2-methylthiazol-5-amine as a yellow solid. LCMS (ESI) m+H=255.2.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(5-chloro-2-methoxyphenyl)-2-methylthiazol-5-ylcarbamate
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:29][CH3:30])=[C:13]([C:15]2[N:16]=[C:17]([CH3:28])[S:18][C:19]=2[NH:20]C(=O)OC(C)(C)C)[CH:14]=1>C(Cl)Cl.O>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:29][CH3:30])=[C:13]([C:15]2[N:16]=[C:17]([CH3:28])[S:18][C:19]=2[NH2:20])[CH:14]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl 4-(5-chloro-2-methoxyphenyl)-2-methylthiazol-5-ylcarbamate
Quantity
315 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C=1N=C(SC1NC(OC(C)(C)C)=O)C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C=1N=C(SC1N)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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